2-Ethylhexanal
Overview
Description
2-Ethylhexanal is an aliphatic aldehyde with the chemical formula C8H16O. It is a colorless liquid with a mild, pleasant odor and is slightly soluble in water. This compound is used as an intermediate in the production of various useful products such as perfumes, disinfectants, paints, warning agents, insecticides, and leak detectors .
Mechanism of Action
Target of Action
2-Ethylhexanal is an aliphatic aldehyde . It is primarily used as an intermediate in the production of various useful products such as perfumes, disinfectants, paints, warning agents, insecticides, and leak detectors . Therefore, its primary targets are the biochemical processes involved in the synthesis of these products.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can be used as a reductant in the Mukaiyama epoxidation of cis-cyclooctene . It can also be a reactant in the Horner-Wadsworth-Emmons reaction to synthesize cis-α,β-unsaturated amides . Furthermore, it can serve as a starting material to synthesize 2-ethylhexanoic acid using manganese (II) acetate as a catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of the products mentioned above. For example, in the Mukaiyama epoxidation, this compound is reduced to form an epoxide . In the Horner-Wadsworth-Emmons reaction, it reacts with a phosphonate to form an α,β-unsaturated amide . When used to synthesize 2-ethylhexanoic acid, it undergoes oxidation .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is involved. For instance, in the Mukaiyama epoxidation, the result is the formation of an epoxide . In the Horner-Wadsworth-Emmons reaction, the result is the formation of an α,β-unsaturated amide . When used to synthesize 2-ethylhexanoic acid, the result is the formation of this acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the yield of 2-ethylhexanol was found to be significantly affected by the solvent used in the oxidation of this compound . Therefore, careful consideration of the reaction conditions is necessary when using this compound in industrial applications.
Biochemical Analysis
Biochemical Properties
2-Ethylhexanal participates in biochemical reactions involving enzymes and other biomolecules. For instance, it is supposed to be metabolized by ring-hydroxylating and ring-cleavage dioxygenases using molecular oxygen as a co-substrate . Conversely, oxygen consumption with this compound indicates the possible involvement of oxidoreductase (NAD ±independent alcohol dehydrogenase) .
Cellular Effects
Related compounds such as di-(2-ethylhexyl) phthalate (DEHP) are known to cause male reproductive tract defects in animal models . It has been assumed that DEHP metabolite, mono-(2-ethylhexyl) phthalate (MEHP), is the active compound, however the bioactivity of metabolites such as 2-ethylhexanol, this compound and 2-ethylhexanoic acid, has not been thoroughly investigated .
Molecular Mechanism
It is known that the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the aerobic oxidation of aldehydes to acids, the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .
Dosage Effects in Animal Models
Related compounds such as di-(2-ethylhexyl) phthalate (DEHP) are known to cause male reproductive tract defects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways. For instance, it is supposed to be metabolized by ring-hydroxylating and ring-cleavage dioxygenases using molecular oxygen as a co-substrate . Conversely, oxygen consumption with this compound indicates the possible involvement of oxidoreductase (NAD ±independent alcohol dehydrogenase) .
Transport and Distribution
It is known that the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .
Subcellular Localization
It is known that the solvent effect in the oxidation of this compound to 2-ethylhexanoic acid was systematically investigated . The vastly different product distributions were observed which could be ascribed to the dominant intermolecular forces .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanal can be synthesized through the hydrogenation of 2-ethylhexenal in a fixed-bed reactor. The reaction conditions typically involve a ratio of 2-ethylhexenal to hydrogen of 4-6, a reaction temperature of 130-150°C, a pressure of 1.5-2.0 MPa, and a space velocity of 0.4-0.8 h^-1 . Another method involves the oxidation of this compound using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the aldol condensation of butanal, followed by hydrogenation. This process involves the self-condensation of butanal to form 2-ethyl-2-hexenal, which is then hydrogenated to produce this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 2-ethylhexanoic acid.
Reduction: The compound can be reduced to form 2-ethylhexanol, a process that is crucial for industrial production.
Substitution: this compound can participate in various substitution reactions, such as the Mukaiyama epoxidation of cis-cyclooctene.
Common Reagents and Conditions:
Oxidation: Oxygen or air, N-hydroxyphthalimide, isobutanol as solvent.
Reduction: Hydrogen, catalysts such as Ni/Ce-Al2O3.
Substitution: Specific reagents like manganese (II) acetate for the synthesis of 2-ethylhexanoic acid.
Major Products:
Oxidation: 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexanol.
Substitution: Various epoxides and unsaturated amides.
Scientific Research Applications
2-Ethylhexanal is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various chemicals, including perfumes and disinfectants.
Biology: It is used in the study of aldehyde reactions and their biological implications.
Medicine: The compound is involved in the production of pharmaceuticals and odorous substances.
Industry: It is used in the production of paints, warning agents, insecticides, and leak detectors.
Comparison with Similar Compounds
- 2-Methylpentanal
- Hexanal
- 2-Ethylbutyraldehyde
- Cyclopentanecarboxaldehyde
- 2-Ethyl-1-hexanol
- Isovaleraldehyde
- Cyclohexanecarboxaldehyde
Uniqueness: 2-Ethylhexanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution. Its versatility as an intermediate in the production of various industrial and pharmaceutical products sets it apart from other similar compounds .
Properties
IUPAC Name |
2-ethylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNIFWIKSEESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O, Array | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Record name | ETHYLHEXALDEHYDE | |
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DSSTOX Substance ID |
DTXSID9025291 | |
Record name | 2-Ethylhexaldehyde | |
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Molecular Weight |
128.21 g/mol | |
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Physical Description |
2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Record name | Hexanal, 2-ethyl- | |
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Boiling Point |
326.1 °F at 760 mmHg (NTP, 1992), 163 °C | |
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Flash Point |
125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07 | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Density |
0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85 | |
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Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |
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Color/Form |
Colorless high-boiling liquid | |
CAS No. |
123-05-7 | |
Record name | 2-ETHYLHEXALDEHYDE | |
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Record name | 2-ETHYLHEXANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8S34O6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-ETHYLHEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLHEXALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -100 °C, -85 °C | |
Record name | 2-ETHYLHEXALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLHEXALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylhexanal?
A1: this compound has a molecular formula of C8H16O and a molecular weight of 128.21 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is limited in the provided research, this compound, like other aldehydes, exhibits characteristic peaks in infrared (IR) spectroscopy for the C=O stretch and C-H stretches. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the different proton environments within the molecule.
Q3: How does the branched structure of this compound influence its physical properties?
A3: The branched structure of this compound affects its physical properties compared to straight-chain aldehydes. The branching results in weaker intermolecular forces, leading to a lower boiling point and increased volatility. This volatility is evident in its role as a volatile organic compound (VOC) in various systems. []
Q4: How is this compound synthesized industrially?
A4: this compound is often produced through the hydroformylation of propylene, followed by aldol condensation. This process typically utilizes a rhodium-based catalyst. [, ]
Q5: What is the role of this compound in the production of 2-ethylhexanoic acid?
A5: this compound is a key intermediate in the synthesis of 2-ethylhexanoic acid. Various oxidation methods, including air oxidation [, , ], N-hydroxyphthalimide catalyzed oxidation [], and aerobic oxidation using manganese catalysts [, , ], have been explored to selectively convert this compound to 2-ethylhexanoic acid.
Q6: How do different catalysts and solvents impact the selectivity of this compound oxidation?
A6: The choice of catalyst and solvent significantly affects the selectivity of this compound oxidation to 2-ethylhexanoic acid. For example, manganese (II) acetate as a catalyst in octanoic acid as a solvent achieved 84% selectivity []. Interestingly, protic solvents like isopropanol can enhance selectivity by influencing hydrogen transfer steps, although they may also slow down the overall reaction rate [].
Q7: What are some other applications of this compound in organic synthesis?
A7: Beyond its role in 2-ethylhexanoic acid production, this compound is a versatile building block in organic synthesis. It can undergo reactions such as aldol condensation [, ], hydrogenation [, , , , ], and reductive amination []. These reactions allow for the preparation of various compounds, including alcohols, amines, and more complex molecules.
Q8: How is this compound used in the context of hydrogen transfer reactions?
A8: this compound can participate in catalytic hydrogen transfer reactions over magnesium oxide catalysts. For instance, it can be formed through the dehydrogenation of 2-ethyl-1-hexanol, with propionaldehyde acting as a hydrogen acceptor [].
Q9: Have computational methods been used to study the hydrogenation of 2-ethylhexenal?
A9: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of 2-ethylhexenal hydrogenation on a palladium catalyst []. These studies provide insights into the adsorption modes of the reactant on the catalyst surface and the potential reaction pathways leading to the formation of 2-ethylhexanol.
Q10: How does the stability of this compound affect its applications?
A10: this compound is susceptible to oxidation by air, especially in the presence of light and heat. This potential for degradation necessitates proper storage and handling to maintain its quality and prevent the formation of undesired byproducts like 2-ethylhexanoic acid.
Q11: Is this compound considered an environmental contaminant?
A11: this compound has been identified as a degradation product of plasticizers like bis(2-ethylhexyl) adipate (BEHA) in wastewater treatment plants []. Its presence in the environment raises concerns about its potential impact on aquatic ecosystems and human health.
Q12: What strategies are being explored to mitigate the environmental impact of this compound?
A12: Research into efficient and sustainable oxidation methods, such as those utilizing oxygen or air as oxidants [, , , ], aims to minimize waste generation and the environmental footprint associated with the production and use of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.